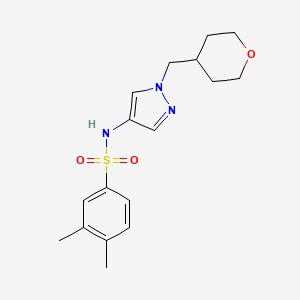

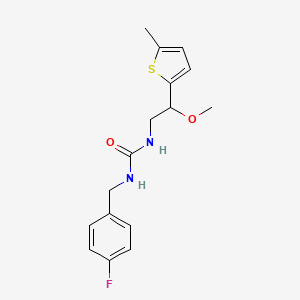

![molecular formula C16H17N5O3S2 B2504838 benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034428-53-8](/img/structure/B2504838.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl derivatives involves multiple steps, starting from the corresponding benzo[b]thiophene or benzo[d]imidazole derivatives. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the benzo[b]thiophene derivative with an oxidative system, which could be a starting point for further functionalization to reach the target molecule . Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were synthesized as part of a study to identify new anti-mycobacterial chemotypes, indicating that the benzo[c][1,2,5]thiadiazol-5-yl core can be functionalized with piperazinyl methanones to yield biologically active compounds .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazol-5-yl derivatives is characterized by the presence of a thiadiazole ring fused to a benzene ring. The crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, revealed the importance of S≡O close contact and NH≡N hydrogen bonds in stabilizing the molecular structure . These interactions are likely to be relevant in the molecular structure of benzo[c][1,2,5]thiadiazol-5-yl derivatives as well.

Chemical Reactions Analysis

The reactivity of benzo[c][1,2,5]thiadiazol-5-yl derivatives towards nucleophiles has been studied. For example, the benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under basic or acidic conditions, leading to functionalized benzo[b]thiophenes . This reactivity could be extrapolated to the benzo[c][1,2,5]thiadiazol-5-yl core, suggesting potential for diverse chemical transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone are not detailed in the provided papers, the properties of related compounds can offer some insights. The crystal structure analysis of a related thiadiazole compound showed a dense packing in the crystal lattice due to intermolecular hydrogen bonding . The anti-mycobacterial activity of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones suggests that the benzo[c][1,2,5]thiadiazol-5-yl derivatives could also exhibit biological activities, which would be a significant physical property in the context of drug design .

科学的研究の応用

Synthesis and Biological Activity

- A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties. Although the compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the therapeutic potential of related chemical structures (Starrett et al., 1989).

Molecular Aggregation and Solvent Effects

- Research by Matwijczuk et al. (2016) on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives in organic solvents revealed that molecular aggregation is significantly influenced by solvent type and concentration. This study underscores the importance of understanding solvent effects on molecular behavior, which can be critical for the design of new materials and drugs (Matwijczuk et al., 2016).

Inhibition of Carbonic Anhydrase Isozymes

- A series of sulfonamides incorporating various moieties was investigated for their inhibition of human carbonic anhydrase isozymes, demonstrating low nanomolar activity against certain isozymes. This study, conducted by Alafeefy et al. (2015), highlights the potential for designing selective inhibitors for therapeutic applications (Alafeefy et al., 2015).

Anti-mycobacterial Chemotypes

- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study provides insights into the structural diversity of benzo[d]thiazole-2-carboxamides and their potential as anti-tubercular agents, underscoring the importance of continued research into novel chemotypes for combating tuberculosis (Pancholia et al., 2016).

作用機序

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c1-20-9-6-17-16(20)26(23,24)12-4-7-21(8-5-12)15(22)11-2-3-13-14(10-11)19-25-18-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUWMXLCQOZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

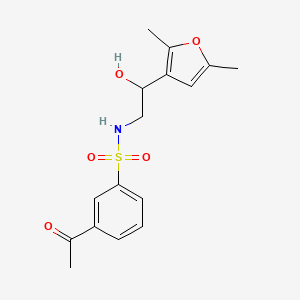

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)

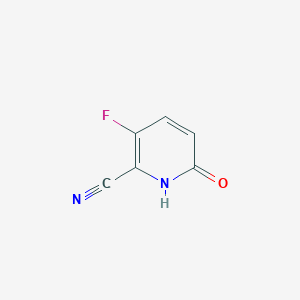

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

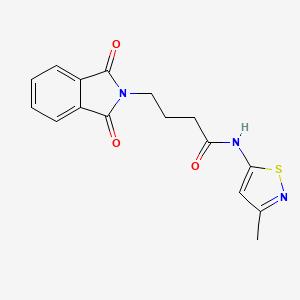

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)